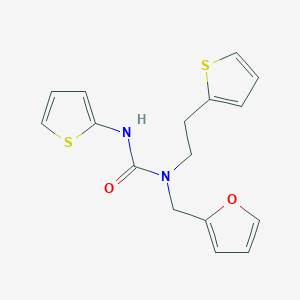

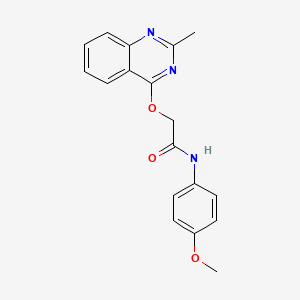

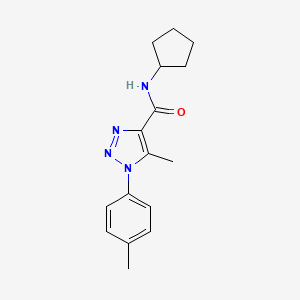

![molecular formula C14H19N3O4S B2506410 (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1356781-63-9](/img/structure/B2506410.png)

(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide" is a chemically synthesized molecule that features a furan ring, a common structural motif in organic chemistry. Furan rings are five-membered aromatic heterocycles containing an oxygen atom and are known for their presence in various natural products and pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but it is related to the furan derivatives synthesized in the studies.

Synthesis Analysis

The provided papers discuss the synthesis of furan derivatives using gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols. This method is highly efficient and operates under mild conditions, offering a straightforward route to create fully substituted furans and dihydrofurans with high stereoselectivity . The synthesis involves an oxyauration step followed by proto-demetalation, both of which are crucial for the stereoselective formation of the furan products. Although the specific compound of interest is not synthesized in these studies, the methodologies described could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a key structural component. The papers describe the formation of fully substituted furans, which means that various functional groups are attached to the furan ring, influencing the molecule's reactivity and properties . The stereoselectivity of the synthesis process ensures that the spatial arrangement of these substituents is well-defined, which is important for the biological activity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan derivatives are gold-catalyzed cyclizations. Gold catalysts are known for their ability to activate alkynes and alkenes towards nucleophilic attack, facilitating the formation of cyclic structures such as furans . The reaction conditions are mild, which helps to preserve sensitive functional groups and prevent side reactions. The regioselectivity and stereoselectivity of these reactions are significant, as they determine the final structure of the synthesized furan derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the properties of furan derivatives generally include moderate to high aromaticity, potential for various chemical interactions due to diverse functional groups, and the ability to participate in further chemical transformations. The presence of a cyano group and a sulfamoyl moiety would likely contribute to the compound's polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds offer insights into the methodologies that could be applied to "(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide". For example, the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrates the potential for detailed structural analysis and characterization techniques such as IR, UV, and NMR spectroscopy, which are essential for confirming the structure of synthesized compounds (Johnson et al., 2006).

Enantioselective Synthesis

The enantioselective synthesis of related compounds, such as the reduction of E-2-cyano-3-(furan-2-yl) acrylamide to its R-configuration by marine and terrestrial fungi, showcases the potential for biocatalysis in synthesizing stereochemically complex molecules (Jimenez et al., 2019). This methodology could be explored for the synthesis of stereochemically defined derivatives of "this compound".

Biological and Pharmacological Applications

While direct biological or pharmacological applications of "this compound" were not identified, the synthesis and study of similar compounds hint at potential areas of application. For instance, the development of coumarin-furan conjugates as fluorescent probes for metal ions suggests the possibility of using furan-containing compounds in sensor development or in biological systems for real-time detection (Li et al., 2017).

Advanced Materials and Catalysis

Research on the gold-catalyzed cyclization of (Z)-enynols to synthesize dihydrofurans and furans indicates a route to structurally diverse and potentially bioactive compounds. This methodology may be applicable to the cyclization of compounds structurally related to "this compound" for the development of new materials or as intermediates in organic synthesis (Liu et al., 2005).

properties

IUPAC Name |

(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-3-17(4-2)22(19,20)9-7-16-14(18)12(11-15)10-13-6-5-8-21-13/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)/b12-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAZIBRIELXELX-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCNC(=O)C(=CC1=CC=CO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)S(=O)(=O)CCNC(=O)/C(=C\C1=CC=CO1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)

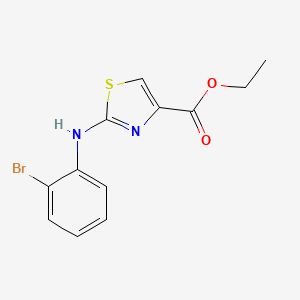

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

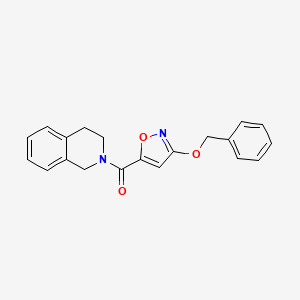

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

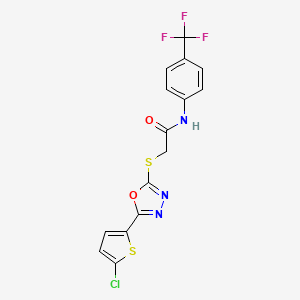

![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)

![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)